molecular formula C12H16BrNO2 B1389845 2-Bromo-N-(2-butoxyphenyl)acetamide CAS No. 1138442-26-8

2-Bromo-N-(2-butoxyphenyl)acetamide

Cat. No. B1389845
CAS RN: 1138442-26-8
M. Wt: 286.16 g/mol
InChI Key: OBRMQKNDBZQRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-butoxyphenyl)acetamide, also known as 2-Bn-BPA, is a chemical compound with a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 237.17 g/mol and a melting point of 124-126 °C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. 2-Bn-BPA has been used in a variety of laboratory experiments, such as organic synthesis, drug discovery, and biological research.

Scientific Research Applications

2-Bromo-N-(2-butoxyphenyl)acetamide has a variety of applications in the scientific research field. It has been used in the synthesis of various compounds, such as indole derivatives, quinolines, and amides. It has also been used for the synthesis of pharmaceutical drugs, such as the anticonvulsant zonisamide. In addition, 2-Bromo-N-(2-butoxyphenyl)acetamide has been used in the study of enzyme inhibitors, as well as in the synthesis of polymers materials.

Mechanism of Action

2-Bromo-N-(2-butoxyphenyl)acetamide is an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It binds to the active site of these enzymes and prevents them from catalyzing their respective reactions. This inhibition of enzyme activity can be exploited for a variety of purposes, such as the inhibition of the breakdown of neurotransmitters or the inhibition of the oxidation of drugs.
Biochemical and Physiological Effects
2-Bromo-N-(2-butoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to inhibit the breakdown of neurotransmitters and to inhibit the oxidation of drugs. It has also been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Bromo-N-(2-butoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of organic solvents. It also has a wide range of applications in the scientific research field. However, it is important to note that 2-Bromo-N-(2-butoxyphenyl)acetamide is a relatively toxic compound, and it should be handled with care.

Future Directions

There are a variety of potential future directions for research into 2-Bromo-N-(2-butoxyphenyl)acetamide. For example, further research could be conducted into the biochemical and physiological effects of this compound. In addition, further research could be conducted into the potential therapeutic applications of 2-Bromo-N-(2-butoxyphenyl)acetamide, such as its use as an enzyme inhibitor or its use in the synthesis of pharmaceutical drugs. Finally, further research could be conducted into the potential toxicity of this compound, as well as its potential environmental impacts.

properties

IUPAC Name

2-bromo-N-(2-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-3-8-16-11-7-5-4-6-10(11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRMQKNDBZQRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-butoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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